The Spectroscopic Signature of 3'-Hydroxy-4'-methylacetophenone: A Guide for Advanced Research

The Spectroscopic Signature of 3'-Hydroxy-4'-methylacetophenone: A Guide for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3'-Hydroxy-4'-methylacetophenone (IUPAC name: 1-(3-hydroxy-4-methylphenyl)ethanone), a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By explaining the causal relationships behind the observed spectral features and providing validated experimental protocols, this guide serves as an essential resource for the unambiguous identification, characterization, and quality control of this versatile compound.

Introduction: The Molecular Blueprint

3'-Hydroxy-4'-methylacetophenone (C₉H₁₀O₂) is an aromatic ketone with a molecular weight of 150.17 g/mol .[3] Its structure, featuring a phenol group and a methyl-substituted benzene ring conjugated to a carbonyl system, gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding this fingerprint is paramount for its application in organic synthesis, where it serves as a building block for analgesics, anti-inflammatory drugs, and antimycobacterial agents.[1][4] This guide will systematically deconstruct its signature across the most common analytical techniques.

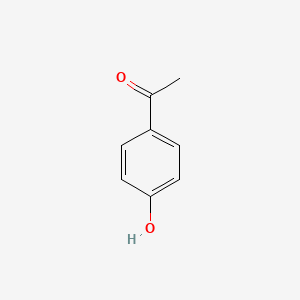

The structural foundation for the subsequent spectroscopic analysis is the specific arrangement of atoms, which dictates the electronic environment and vibrational modes of each functional group.

Figure 1: Structure of 3'-Hydroxy-4'-methylacetophenone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice, while deuterated dimethyl sulfoxide (DMSO-d₆) is excellent for observing exchangeable protons like the phenolic hydroxyl group.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum reveals five distinct signals corresponding to the different electronic environments of the protons. The electron-withdrawing acetyl group and electron-donating hydroxyl and methyl groups create a predictable pattern of shielding and deshielding for the aromatic protons.

Table 1: Summary of ¹H NMR Data for 3'-Hydroxy-4'-methylacetophenone

| Signal Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |

| H-2' | ~7.38 | ~7.69 | Doublet (d) | 1H |

| H-5' | ~7.74 | ~7.74 | Doublet (d) | 1H |

| H-6' | ~7.80 | ~6.88 | Doublet of Doublets (dd) | 1H |

| -COCH₃ (Acetyl) | ~2.58 | ~2.47 | Singlet (s) | 3H |

| Ar-CH₃ (Methyl) | ~2.30 | ~2.18 | Singlet (s) | 3H |

| Ar-OH (Hydroxyl) | Not consistently observed | ~10.3 | Broad Singlet (br s) | 1H |

Data synthesized from ChemicalBook.[5]

Expert Interpretation:

-

Aromatic Region (δ 6.8-7.9 ppm): The three aromatic protons appear in the downfield region characteristic of benzene derivatives. The proton at H-6' is ortho to the electron-donating hydroxyl group and meta to the electron-withdrawing acetyl group, resulting in complex splitting. The protons at H-2' and H-5' are ortho and meta to the acetyl group, respectively, leading to their distinct chemical shifts and coupling patterns.[6]

-

Aliphatic Region (δ 2.0-2.6 ppm): The two methyl groups appear as sharp singlets as they have no adjacent protons to couple with. The acetyl methyl protons (-COCH₃) are deshielded by the adjacent carbonyl group and thus appear further downfield (~2.58 ppm) compared to the aromatic methyl protons (Ar-CH₃) at ~2.30 ppm.[7]

-

Hydroxyl Proton (DMSO-d₆): In DMSO-d₆, the phenolic hydroxyl proton is observed as a broad singlet at a very downfield position (~10.3 ppm).[5] Its broadness is due to chemical exchange, and its presence is a key confirmation of the phenol moiety. In CDCl₃, this peak is often too broad or exchanges too rapidly to be reliably observed.[7]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Table 2: Summary of ¹³C NMR Data for 3'-Hydroxy-4'-methylacetophenone

| Signal Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C =O (Carbonyl) | ~199.8 |

| C -OH (C3') | ~158.9 |

| C -COCH₃ (C1') | ~133.6 |

| C -H (C6') | ~130.3 |

| C -H (C5') | ~128.3 |

| C -CH₃ (C4') | ~120.5 |

| C -H (C2') | ~111.6 |

| -C OCH₃ (Acetyl) | ~31.8 |

| Ar-C H₃ (Methyl) | ~26.5 |

Data sourced from a study published by The Royal Society of Chemistry.[8]

Expert Interpretation:

-

Carbonyl Carbon (δ ~199.8 ppm): This is the most deshielded carbon, appearing significantly downfield due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its position is characteristic of an aryl ketone.[8]

-

Aromatic Carbons (δ 111-159 ppm): The carbon attached to the hydroxyl group (C3') is the most deshielded among the ring carbons (~158.9 ppm) due to the oxygen's electronegativity. The other aromatic carbons show shifts dependent on their position relative to the substituents, a phenomenon well-documented for substituted acetophenones.[8]

-

Aliphatic Carbons (δ 26-32 ppm): The acetyl methyl carbon (~31.8 ppm) and the aromatic methyl carbon (~26.5 ppm) appear in the typical upfield region for sp³-hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expert Interpretation: The IR spectrum of 3'-Hydroxy-4'-methylacetophenone is dominated by several key absorption bands:

-

O-H Stretch (Phenol): A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ . This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

-

C=O Stretch (Aryl Ketone): A very strong, sharp absorption will appear around 1680-1700 cm⁻¹ . The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[9]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl groups appear as stronger bands just below 3000 cm⁻¹ .[9]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.[9]

The combination of a broad O-H stretch and a strong, conjugated C=O stretch provides immediate, compelling evidence for the molecule's core structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern provides crucial information about the molecule's structure and molecular weight.

Expert Interpretation:

-

Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak at a mass-to-charge ratio (m/z) of 150 , corresponding to the molecular weight of the compound (C₉H₁₀O₂).[10] A smaller peak at m/z 151 (the M+1 peak) will also be present due to the natural abundance of the ¹³C isotope.[11]

-

Base Peak (m/z 135): The most intense peak in the spectrum (the base peak) appears at m/z 135 . This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group via alpha cleavage.[11] This fragmentation is highly favorable as it results in a stable acylium ion.

-

Other Key Fragments: Another significant fragment is often observed at m/z 77 , corresponding to the phenyl cation (C₆H₅⁺), which can be formed after the loss of the carbonyl group.[11]

Figure 2: Key fragmentation pathway for 3'-Hydroxy-4'-methylacetophenone in EI-MS.

Standard Operating Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 3'-Hydroxy-4'-methylacetophenone solid.

-

Solubilization: Dissolve the sample in ~0.75 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry vial.[12]

-

Transfer: Using a Pasteur pipette with a cotton plug to filter any particulates, transfer the solution into a clean 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., residual solvent peak or TMS).[13]

Protocol 2: Mass Spectrometry (EI-MS) Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet for a GC-MS system.

-

Ionization: In the ion source, subject the vaporized sample to a beam of 70 eV electrons. This energy is sufficient to cause ionization and fragmentation.[14]

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to elucidate the structure, comparing fragments to known cleavage mechanisms for aromatic ketones.[15]

Conclusion

The spectroscopic profile of 3'-Hydroxy-4'-methylacetophenone is a logical and predictable consequence of its molecular structure. The ¹H and ¹³C NMR spectra precisely map its carbon-hydrogen framework, the IR spectrum confirms its key functional groups (phenol and conjugated ketone), and the mass spectrum validates its molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a self-validating system for the unequivocal identification and characterization of this important chemical intermediate, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.

References

-

Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

-

Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Michigan State University. [Link]

-

K. C. L. Scott, et al. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from University of Windsor. [Link]

-

StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. Retrieved from StudyRaid. [Link]

-

Barboza, et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. [Link]

-

Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. [Link]

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from StudyRaid. [Link]

-

YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]

-

Unknown Author. (n.d.). Mass Spectral Interpretation. Retrieved from a university source. [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from University of Rochester Chemistry Department. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4'-Hydroxy-3'-methylacetophenone: Essential Data and Handling. Retrieved from NINGBO INNO PHARMCHEM. [Link]

-

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. [Link]

-

PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. Retrieved from National Institutes of Health. [Link]

-

NIST. (n.d.). 4-Hydroxy-3-methylacetophenone. Retrieved from NIST WebBook. [Link]

-

SpectraBase. (n.d.). 4'-Hydroxy-3'-methylacetophenone - Optional[Vapor Phase IR] - Spectrum. Retrieved from SpectraBase. [Link]

-

SpectraBase. (n.d.). 4'-Hydroxy-3'-methylacetophenone - Optional[FTIR] - Spectrum. Retrieved from SpectraBase. [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-3-methyl acetophenone. Retrieved from The Good Scents Company. [Link]

-

Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from Modgraph. [Link]

-

ACS Publications. (2013). NMR Guidelines for ACS Journals. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from Modgraph. [Link]

-

Unknown Author. (n.d.). 1H NMR Spectroscopy. Retrieved from a university source. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4'-Hydroxy-3'-methylacetophenone(876-02-8) IR Spectrum [chemicalbook.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. app.studyraid.com [app.studyraid.com]

- 10. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]

- 11. asdlib.org [asdlib.org]

- 12. How To [chem.rochester.edu]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. app.studyraid.com [app.studyraid.com]

1-(3-Hydroxy-4-methylphenyl)ethanone>];

compound2 [label=<

1-(3-Hydroxy-4-methylphenyl)ethanone>];

compound2 [label=< 4-Hydroxyacetophenone>];

}

Structures of the compared molecules.

4-Hydroxyacetophenone>];

}

Structures of the compared molecules.